Neocaesalpin O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cassane-type diterpenoids like Neocaesalpin A, AA, and nominal Neocaesalpin K involves an intermolecular Diels-Alder reaction that rapidly assembles the target framework from commercial materials. A sequence of oxidations establishes the desired oxygenation pattern, with late-stage release of the butenolide through a novel mercury(II)-mediated furan oxidation (Papidocha, Bulthaupt, & Carreira, 2023).

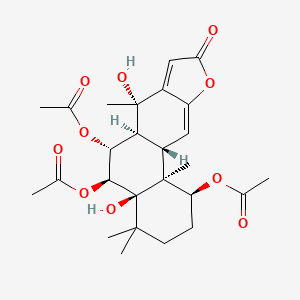

Molecular Structure Analysis

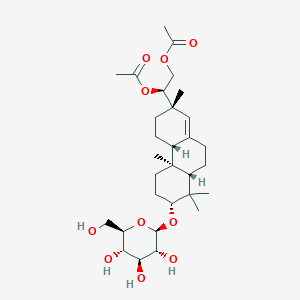

Neocaesalpin O, along with other cassane-type diterpenes, was isolated from the seeds of Caesalpinia magnifoliolata. Its structure was elucidated using spectroscopic methods, including 1D and 2D-NMR, HR-EI-MS, and X-ray analysis, showing a distinct molecular framework that includes a butenolide moiety (Yin, Ma, & Hu, 2008).

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity : Neocaesalpin O, along with other cassane-type diterpenes, has been identified in various studies as having potential antineoplastic (anti-cancer) properties. A study found that compounds like Neocaesalpin O exhibited moderate cytotoxicity against various cancer cell lines, including Hela, HCT-8, HepG-2, MCF-7, and A549 cells. This suggests a potential application of Neocaesalpin O in cancer treatment (Ma et al., 2012).

Isolation and Structural Analysis : Neocaesalpin O was isolated from the seeds of Caesalpinia magnifoliolata, and its structure was determined through various spectroscopic methods. This research is crucial for understanding its chemical properties and potential applications in pharmacology (Yin, Ma, & Hu, 2008).

Mild Antiproliferative Activity : In another study, Neocaesalpin O showed mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. This further underscores its potential utility in developing anti-cancer therapies (Ma et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Neocaesalpin O is a cassane-type diterpenoid . Cassane-type diterpenoids have been isolated from medicinal plants of the genus Caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions

Mode of Action

Cassane-type diterpenoids, to which neocaesalpin o belongs, are known for their biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . These effects suggest that Neocaesalpin O may interact with a variety of cellular targets, leading to changes in cell function and physiology.

Biochemical Pathways

Given the broad range of biological activities associated with cassane-type diterpenoids , it is likely that Neocaesalpin O influences multiple biochemical pathways. These could potentially include pathways related to inflammation, immune response, cell proliferation, viral replication, microbial growth, and oxidative stress.

Result of Action

The broad range of biological activities associated with cassane-type diterpenoids suggests that Neocaesalpin O may have diverse effects at the molecular and cellular levels. These could potentially include modulation of inflammatory responses, inhibition of cell proliferation in tumors, disruption of viral replication, inhibition of microbial growth, and mitigation of oxidative stress.

Eigenschaften

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBSFHFNUCCKY-UXYMEOMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neocaesalpin O | |

Q & A

Q1: What is the structural characterization of Neocaesalpin O?

A: Neocaesalpin O is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.

Q2: Where was Neocaesalpin O first isolated, and have other sources been identified?

A: Neocaesalpin O was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].

Q3: Has any research explored the potential antiproliferative activity of Neocaesalpin O?

A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of Neocaesalpin O being tested in this context. Further research is needed to investigate its potential in this area.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)